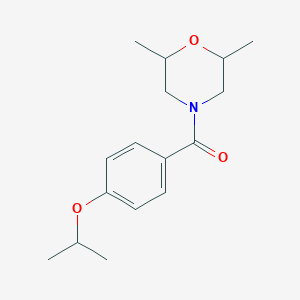
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine, also known as MRS 1191, is a selective antagonist of the P2Y1 receptor, which is a member of the purinergic receptor family. This molecule has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, cardiovascular disease, and cancer research.
作用機序
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. The activation of the P2Y1 receptor leads to platelet activation and aggregation. By blocking the P2Y1 receptor, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine inhibits platelet activation and aggregation.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine has been shown to have significant biochemical and physiological effects. In platelets, it inhibits the activation and aggregation of platelets by blocking the P2Y1 receptor. In the central nervous system, it has been shown to have potential therapeutic applications in the treatment of pain, addiction, and neurodegenerative diseases. In cancer cells, it has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine in lab experiments is its high selectivity for the P2Y1 receptor. This allows for specific targeting of the P2Y1 receptor without affecting other purinergic receptors. However, one of the limitations of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine is its limited solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine in scientific research. In neuroscience, it has potential applications in the treatment of pain, addiction, and neurodegenerative diseases. In cardiovascular disease research, it can be used to study the role of P2Y1 receptors in platelet activation and thrombosis. In cancer research, it can be used to develop novel therapies for the inhibition of tumor growth and metastasis. Additionally, further research can be done to optimize the synthesis method of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine and improve its solubility in water for use in lab experiments.
合成法
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine involves a multi-step process that starts with the reaction of 3-fluoroaniline with 2,4,6-trimethylpyrimidine. The resulting intermediate is then reacted with guanidine to produce the final compound. The synthesis method has been optimized to produce high yields of pure N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-fluorophenyl)guanidine has been used in various scientific research fields. In neuroscience, it has been shown to have potential therapeutic applications in the treatment of pain, addiction, and neurodegenerative diseases. In cardiovascular disease research, it has been used to study the role of P2Y1 receptors in platelet activation and thrombosis. In cancer research, it has been shown to have potential applications in the inhibition of tumor growth and metastasis.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXTVTCUXWGWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)
![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5402188.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5402214.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5402219.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B5402239.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)

